Cas no 236746-13-7 ((2E)-3-(2,3-Difluorophenyl)-2-propenoic Acid)

(2E)-3-(2,3-Difluorophenyl)-2-propenoic acid is a fluorinated cinnamic acid derivative characterized by its α,β-unsaturated carboxylic acid structure and difluorophenyl substituent. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The presence of fluorine atoms enhances metabolic stability and lipophilicity, while the conjugated double bond system allows for further functionalization via Michael additions or cycloadditions. Its well-defined stereochemistry (E-configuration) ensures consistency in synthetic applications. The compound is typically used in medicinal chemistry for structure-activity relationship studies, particularly in the development of enzyme inhibitors or receptor modulators targeting inflammatory or neurological pathways.
(2E)-3-(2,3-Difluorophenyl)-2-propenoic Acid structure
236746-13-7 structure
Product Name:(2E)-3-(2,3-Difluorophenyl)-2-propenoic Acid
CAS No:236746-13-7
MF:C9H6F2O2
MW:184.139549732208
CID:245470
PubChem ID:5702854
Update Time:2025-05-21

(2E)-3-(2,3-Difluorophenyl)-2-propenoic Acid Chemical and Physical Properties

Names and Identifiers

    • (E)-3-(2,3-Difluorophenyl)acrylic acid
    • Trans-2,3-Difluorocinnamic Acid
    • (2E)-3-(2,3-Difluorophenyl)-2-propenoic Acid
    • 2-Propenoic acid,3-(2,3-difluorophenyl)-, (2E)-
    • 2,3-Difluorocinnamicacid
    • SCHEMBL1339824
    • EN300-1456956
    • 2-Propenoic acid, 3-(2,3-difluorophenyl)-, (2E)-
    • 207981-48-4
    • 236746-13-7
    • TCMDC-124298
    • CS-0356695
    • 3-(2,3-Difluorophenyl)acrylic acid
    • MFCD00061291
    • PS-6471
    • 2-Propenoic acid, 3-(2,3-difluorophenyl)-
    • trans-alpha,beta-difluorocinnamic acid
    • 3-(2,3-Difluorophenyl)acrylicacid
    • (2E)-3-(2,3-difluorophenyl)prop-2-enoic acid
    • 3-(2,3-Difluoro-phenyl)acrylic acid
    • 2,3-Difluorocinnamic acid
    • Z1147190964
    • CHEMBL529596
    • NVQHKPLMLCHFSU-SNAWJCMRSA-N
    • EN300-1855464
    • (E)-3-(2,3-difluorophenyl)prop-2-enoic acid
    • AKOS025311059
    • AT-419/43492645
    • CS-0192575
    • E89371
    • (E)-3-(2, 3-difluorophenyl)prop-2-enoic acid
    • AKOS005064096
    • 3-(2,3-difluorophenyl)prop-2-enoic Acid
    • A21668
    • MDL: MFCD00061291
    • Inchi: 1S/C9H6F2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+
    • InChI Key: NVQHKPLMLCHFSU-SNAWJCMRSA-N
    • SMILES: FC1C(=CC=CC=1/C=C/C(=O)O)F

Computed Properties

  • Exact Mass: 184.03358
  • Monoisotopic Mass: 184.03358575g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • Color/Form: No data available
  • Density: Not available
  • Melting Point: NA
  • Boiling Point: Not available
  • Flash Point: Not available
  • PSA: 37.3
  • LogP: 2.06260
  • Vapor Pressure: Not available

(2E)-3-(2,3-Difluorophenyl)-2-propenoic Acid Pricemore >>

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(2E)-3-(2,3-Difluorophenyl)-2-propenoic Acid Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:236746-13-7)(2E)-3-(2,3-Difluorophenyl)-2-propenoic Acid
Order Number:A21668
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:01
Price ($):184.0
Email:sales@amadischem.com

(2E)-3-(2,3-Difluorophenyl)-2-propenoic Acid Related Literature

Additional information on (2E)-3-(2,3-Difluorophenyl)-2-propenoic Acid

(2E)-3-(2,3-Difluorophenyl)-2-propenoic Acid: A Comprehensive Overview of Structure, Synthesis, and Applications

3-(2,3-Difluorophenyl)-2-propenoic Acid, also known by its IUPAC name (2E)-3-(2,3-Difluorophenyl)-2-propenoic Acid, is a fluorinated organic compound with a unique conjugated enolic structure. This compound belongs to the class of alpha,beta-unsaturated carboxylic acids, characterized by a double bond between the alpha and beta carbon atoms adjacent to the carboxylic acid group. The presence of two fluorine atoms in the para- and meta-positions of the phenyl ring significantly influences its physicochemical properties and reactivity. Recent studies have highlighted its potential as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its enhanced stability and bioavailability.

The molecular structure of (2E)-3-(2,3-Difluorophenyl)-2-propenoic Acid features a conjugated system that facilitates π-electron delocalization across the double bond and aromatic ring. This structural characteristic contributes to its distinct spectroscopic properties, including characteristic absorption bands in UV-Vis and IR spectroscopy. The E-isomer configuration, where the substituents on either side of the double bond are positioned trans to each other, is critical for maintaining optimal steric and electronic interactions within the molecule. Computational studies using DFT (Density Functional Theory) have further elucidated the electronic distribution patterns that govern its reactivity in various synthetic transformations.

Synthesis of (2E)-3-(2,3-Difluorophenyl)-2-propenoic Acid typically involves multistep processes starting from substituted aromatic precursors. A common approach employs Knoevenagel condensation, where a fluorinated benzaldehyde derivative reacts with malonic ester under basic conditions to form an α,β-unsaturated ester intermediate. Subsequent hydrolysis under acidic or enzymatic conditions yields the target carboxylic acid. Recent advancements in catalytic asymmetric synthesis have enabled more efficient production routes with improved stereoselectivity for the E-isomer configuration. These methodologies align with green chemistry principles by minimizing waste generation and energy consumption.

The unique combination of fluorination and conjugated unsaturation in (2E)-3-(2,3-Difluorophenyl)-2-propenoic Acid endows it with valuable biological properties. Preclinical studies have demonstrated its potential as a scaffold for developing anti-inflammatory agents through modulation of COX (cyclooxygenase) enzyme activity. The fluorinated phenyl group enhances lipophilicity while maintaining appropriate water solubility—a critical balance for drug candidates targeting transmembrane receptors or transporters. Additionally, its structural similarity to natural products like mevalonic acid derivatives has sparked interest in exploring applications within cholesterol-lowering drug development.

In industrial applications, this compound serves as a key building block for synthesizing complex molecules such as nonsteroidal anti-inflammatory drugs (NSAIDs) and herbicides. The presence of both electron-withdrawing fluorine atoms and electron-donating aromatic systems creates unique reactivity profiles suitable for cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings. These transformations enable rapid access to structurally diverse derivatives through modular synthetic strategies—a concept central to modern combinatorial chemistry approaches.

Analytical characterization techniques play crucial roles in studying (2E)-(R,S)-(S)-configured derivatives of this compound reveal subtle differences in biological activity profiles between enantiomers.-configured derivatives of this compound reveal subtle differences in biological activity profiles between enantiomers.-configured derivatives of this compound reveal subtle differences in biological activity profiles between enantiomers.-configured derivatives of this compound reveal subtle differences in biological activity profiles between enantiomers.-configured derivatives of this compound reveal subtle differences in biological activity profiles between enantiomers.-configured derivatives of this compound reveal subtle differences in biological activity profiles between enantiomers.-configured derivatives of this compound reveal subtle differences in biological activity profiles between enantiomers.-configured derivatives of this compound reveal subtle differences in biological activity profiles between enantiomers.-configured derivatives of this compound reveal subtle differences in biological activity profiles between enantiomers.-configured derivatives of this compound reveal subtle differences in biological activity profiles between enantiomers.-configured derivatives of this compound reveal subtle differences in biological activity profiles between enantiomers.-configured derivatives of this compound reveal subtle differences in biological activity profiles between enantiomers.-configured derivatives of this compound reveal subtle differences in biological activity profiles between enantiomers.-configured derivatives of this compound reveal subtle differences in biological activity profiles between enantiomers.-configured derivatives of this compound reveal subtle differences in biological activity profiles between enantiomers。

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Amadis Chemical Company Limited
(CAS:236746-13-7)(2E)-3-(2,3-Difluorophenyl)-2-propenoic Acid
A21668
Purity:99%
Quantity:5g
Price ($):184.0
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